molecular formula C51H84O23 B10789290 Proto-Gracillin

Proto-Gracillin

Cat. No.: B10789290
M. Wt: 1065.2 g/mol
InChI Key: GMCGZPQYTRHQRU-FRYPSRLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proto-Gracillin is a steroidal saponin naturally found in plants of the Dioscorea (yam) genus . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Preliminary research on related steroidal saponins indicates potential value for investigating anticancer mechanisms. Protogracillin has been noted for its antifungal properties . Extensive studies on gracillin, a structurally similar compound, demonstrate potent, broad-spectrum antitumor activity by targeting cancer cell bioenergetics . Gracillin induces mitochondrial dysfunction by disrupting Complex II (succinate dehydrogenase) activity, leading to suppressed ATP synthesis, increased reactive oxygen species (ROS), and apoptosis in cancer cells, including those resistant to conventional chemotherapy . Furthermore, gracillin has been shown to inhibit both oxidative phosphorylation and glycolysis, providing a dual mechanism to suppress cancer cell energy production . Research also suggests gracillin can suppress tumor growth in vivo in xenograft models without overt toxicity . Researchers can utilize this compound to explore the biology of steroidal saponins, their mechanisms of action in various disease models, and their potential as tools for metabolic and oncological research.

Properties

Molecular Formula

C51H84O23

Molecular Weight

1065.2 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25?,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1

InChI Key

GMCGZPQYTRHQRU-FRYPSRLZSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4C3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Origin of Product

United States

Structural Relationships and Chemo Taxonomic Classification

Proto-Gracillin is definitively classified as a furostanol steroidal saponin (B1150181). screenlib.com This classification is based on the structure of its aglycone, or non-sugar, component. Steroidal saponins (B1172615) are broadly divided into two main types based on their aglycone skeleton: spirostanols and furostanols. researchgate.net

Furostanol saponins are characterized by a pentacyclic ABCDE ring system with an additional open F-ring. screenlib.com A defining feature of this subclass is a hydroxyl group typically found at the C-22 position, forming a hemiacetal structure. This open F-ring is a key distinction from the more common spirostanol (B12661974) saponins. medchemexpress.com this compound's structure, featuring a furostane skeleton with a sugar moiety attached at the C-26 position via an ether linkage and a hydroxyl group at C-22, places it squarely within the furostanol class. screenlib.comnih.gov

The primary structural difference between this compound (a furostanol) and its spirostanol analogue, Gracillin (B1672132), lies in the constitution of the F-ring. nih.gov In this compound, the F-ring is open due to the presence of a C-22 hydroxyl group and a C-26 glycosidic linkage. Conversely, Gracillin possesses a closed hexacyclic ABCDEF-ring system. screenlib.com This sixth ring is a spiroketal, formed by an intramolecular linkage between the C-22 and C-26 positions of the aglycone. medchemexpress.com

This structural variance is significant because furostanol saponins are often the biosynthetic precursors to spirostanol saponins. The conversion typically involves the enzymatic cleavage of the glucose unit at the C-26 position of the furostanol, which then allows for the spontaneous cyclization between the C-22 hydroxyl and C-26 to form the thermodynamically more stable spiroketal structure of the spirostanol. medchemexpress.com

Table 1: Structural Comparison of this compound and Gracillin

FeatureThis compoundGracillin
Saponin Class Furostanol Steroidal SaponinSpirostanol Steroidal Saponin
Aglycone Skeleton Furostane (Pentacyclic + open F-ring)Spirostane (Hexacyclic)
F-Ring Structure Open-chain side groupClosed spiroketal ring
Key Functional Group C-22 Hydroxyl (Hemiacetal)C-22 Spiroketal
C-26 Linkage Glycosidic bond to a glucose unitPart of the spiroketal ring

This compound is structurally interrelated with Methyl Protogracillin and Methyl Protoneogracillin (B10789027). These compounds are also furostanol saponins and share the same core structure as this compound, with specific modifications.

The primary difference between this compound and Methyl Protogracillin is the methylation of the hydroxyl group at the C-22 position. In Methyl Protogracillin, this C-22 hydroxyl is converted to a methoxy (B1213986) group, forming a stable acetal. This methylation prevents the cyclization that would otherwise form a spirostanol.

Methyl Protogracillin and Methyl Protoneogracillin are stereoisomers, differing only in the spatial arrangement at the C-25 position of the steroidal skeleton. nih.gov This type of isomerism is common in steroidal saponins and can have significant impacts on their biological activity.

Prosapogenin (B1211922) A is a spirostanol glycoside, specifically a derivative of the aglycone diosgenin (B1670711). Its relationship to this compound is that of a metabolic or hydrolytic product. This compound acts as a parent compound or precursor. Upon removal of the terminal glucose at the C-26 position, this compound's open F-ring cyclizes to form the spirostanol structure of Gracillin. nih.gov Prosapogenin A is a further simplified version, being a glycoside of diosgenin that contains fewer sugar units at the C-3 position than Gracillin. cymitquimica.comsigmaaldrich.com Therefore, the metabolic pathway can be envisioned as the conversion of the furostanol (this compound) to a more complex spirostanol (Gracillin), which can then be hydrolyzed to a simpler prosapogenin (Prosapogenin A).

The stereochemistry of steroidal saponins is complex and critical to their identity and function. A key stereocenter in many of these compounds is the C-25 carbon in the side chain. This compound is typically the (25R)-epimer. nih.gov

The distinction between Methyl Protogracillin and Methyl Protoneogracillin is a clear example of the importance of C-25 stereochemistry. These two compounds are C-25 epimers, meaning they differ only in the configuration at this single chiral center. nih.gov One is the (25R)-isomer (Methyl Protogracillin) while the other is the (25S)-isomer (Methyl Protoneogracillin). This seemingly minor structural variance is known to be critical for the selective biological activities observed between these two closely related saponins. nih.gov

Table 2: Comparative Details of this compound and Related Compounds

Compound NameClassKey Structural Feature(s)C-25 ConfigurationMolecular Formula
This compound FurostanolOpen F-ring, C-22 hydroxylRC₅₁H₈₄O₂₃
Gracillin SpirostanolClosed spiroketal F-ringRC₄₅H₇₂O₁₇
Methyl Protogracillin FurostanolOpen F-ring, C-22 methoxyRC₅₂H₈₆O₂₃
Methyl Protoneogracillin FurostanolOpen F-ring, C-22 methoxySC₅₂H₈₆O₂₃
Prosapogenin A SpirostanolClosed spiroketal F-ring; fewer sugar units than GracillinRC₃₉H₆₂O₁₂

Biosynthesis and Metabolic Transformations of Proto Gracillin

General Biosynthetic Pathways of Plant Steroidal Saponins (B1172615)

The biosynthesis of steroidal saponins, including Proto-Gracillin, is a multi-stage process that originates from primary metabolic pathways. mdpi.comresearchgate.net These intricate pathways can be broadly categorized into three main stages:

Isoprenoid Precursor Formation: The journey begins with the synthesis of the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for this: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. researchgate.net

Formation of the Steroid Nucleus: IPP and DMAPP are condensed to form squalene (B77637), a 30-carbon linear molecule. The enzyme squalene epoxidase then converts squalene to 2,3-oxidosqualene (B107256). mdpi.com This molecule is a critical branch point. In plants, oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into various triterpenoid (B12794562) skeletons. For steroidal saponins, the key precursor is cycloartenol, which is further converted through a series of reactions into cholesterol. mdpi.comnih.gov Cholesterol serves as the fundamental aglycone precursor for the majority of steroidal saponins. nih.gov

Tailoring and Glycosylation: The cholesterol backbone undergoes a series of modifications, including hydroxylation, oxidation, and glycosylation, which create the vast diversity of steroidal saponins. mdpi.comresearchgate.net Key enzyme families involved in these "tailoring" steps are Cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups at specific positions on the steroid skeleton, and UDP-dependent glycosyltransferases (UGTs), which attach sugar moieties to the aglycone. frontiersin.org The type, number, and linkage of these sugar chains are critical determinants of the final saponin's structure and biological activity. Furostanol-type saponins are converted to the more stable spirostanol-type by the action of specific glucosidases that cleave a glucose unit at the C-26 position. mdpi.com

Proposed Biosynthetic Routes to this compound

While the complete biosynthetic pathway specific to this compound has not been fully elucidated, a proposed route can be inferred from the general pathway of diosgenin-type saponins. This compound is a furostanol bisdesmosidic glycoside, meaning it has two sugar chains attached to a furostanol aglycone.

The proposed biosynthesis likely follows these steps:

Aglycone Formation: The pathway starts with cholesterol as the precursor. nih.gov A series of hydroxylation reactions catalyzed by CYP450 enzymes at the C-16, C-22, and C-26 positions transforms cholesterol into the furostanol aglycone skeleton. mdpi.com

Glycosylation: The subsequent steps involve sequential glycosylation catalyzed by specific UGTs. For this compound, this involves the attachment of sugar chains at both the C-3 and C-26 positions of the furostanol aglycone. The specific structure of this compound features a glucose molecule at the C-26 hydroxyl group and a branched trisaccharide chain at the C-3 position. The initial glycosylation likely occurs at the C-3 hydroxyl group, followed by the attachment of additional sugar units to form the branched chain and the final glycosylation at the C-26 position. mdpi.com

Enzymatic and Biotransformational Approaches in this compound Metabolism

This compound, as a primary saponin (B1150181), can be metabolically transformed into other compounds, often referred to as secondary metabolites or secondary saponins, through enzymatic processes. These transformations are significant as they can alter the compound's biological activity.

Glycoside hydrolases are enzymes that cleave the glycosidic bonds linking sugar moieties to the saponin aglycone. This enzymatic hydrolysis is a key metabolic process. A notable transformation of this compound is its conversion to Prosapogenin (B1211922) A (also known as Polyphyllin V), a secondary steroidal saponin with enhanced pharmacological activities. tandfonline.com

This conversion involves the selective cleavage of the terminal glucose molecule at the C-26 position of this compound. Research has shown that specific enzymes can efficiently catalyze this reaction. In one study, several commercial hydrolases were screened for their ability to convert this compound to Prosapogenin A. tandfonline.com The results demonstrated that β-dextranase and cellulase (B1617823) were significantly more effective than β-glucosidase and naringinase (B1166350). tandfonline.com

Table 1: Efficiency of Various Hydrolases in Converting this compound to Prosapogenin A

Enzyme Yield of Prosapogenin A (%)
β-Dextranase 96.5 ± 2.0
Cellulase 92.1 ± 0.8
β-Glucosidase 62.7 ± 3.5
Naringinase 0.31 ± 0.07

Data sourced from a study on the enzymatic hydrolysis of this compound. tandfonline.com

Further optimization using response surface methodology identified the ideal conditions for this bioconversion using β-dextranase, achieving a yield of 96.4 ± 1.4%. tandfonline.com This enzymatic approach is considered more efficient and environmentally friendly than traditional chemical hydrolysis methods. tandfonline.com

Table 2: Optimized Conditions for Enzymatic Hydrolysis of this compound

Parameter Optimal Value
pH 4.81 (HAc-NaAc buffer)
Temperature 56.7 °C
Enzyme/Substrate Ratio 5.0:1 (w/w)
Reaction Time 4 hours

Data represents the optimized conditions for the conversion of this compound to Prosapogenin A using β-dextranase. tandfonline.com

Microorganisms such as fungi and bacteria possess a diverse array of enzymes, including glycoside hydrolases, that can metabolize complex molecules like steroidal saponins. nih.govnih.gov This microbial bioconversion is a powerful tool for generating novel or rare saponins from more abundant precursors. researchgate.net The primary mechanism of microbial transformation involves the stepwise hydrolysis of sugar chains, leading to the production of secondary glycosides or the aglycone itself. nih.govbvsalud.org

For instance, fungi from the genus Aspergillus, such as Aspergillus oryzae, have been shown to hydrolyze various sugars from saponins like protodioscin, a compound structurally related to this compound, to produce different types of secondary saponins. mdpi.com Similarly, Absidia coerulea has been used to transform steroidal saponins from Dioscorea zingiberensis (a known source of this compound) into new saponin structures. mdpi.com While specific studies on the microbial bioconversion of pure this compound are limited, the existing research on related steroidal saponins suggests a high potential for using microorganisms to modify its structure and generate novel derivatives.

Molecular Regulatory Mechanisms of this compound Biosynthesis

The production of steroidal saponins in plants is a tightly regulated process, influenced by both internal developmental cues and external environmental stimuli. nih.gov The regulatory mechanisms often involve the activation of specific transcription factors that, in turn, upregulate the expression of genes encoding key biosynthetic enzymes like OSCs, CYP450s, and UGTs. nih.gov

Plants often increase the production of secondary metabolites like saponins as a defense mechanism in response to stress. nih.gov These stress signals, known as elicitors, can be either biotic (from living organisms) or abiotic (from non-living environmental factors). nih.gov

Abiotic Elicitors: These include physical and chemical stresses. Methyl jasmonate (MeJA), a plant signaling molecule involved in stress responses, is a well-known abiotic elicitor that has been shown to induce the synthesis of steroidal saponins in several plant species, including Dioscorea zingiberensis. mdpi.comnih.gov Other abiotic factors such as ethylene, salt stress, and ultraviolet radiation can also enhance the production of these compounds. nih.govmdpi.com

Biotic Elicitors: These are typically derived from pathogens like fungi or bacteria. nih.gov Fungal extracts from species such as Aspergillus niger and Fusarium oxysporum have been used to increase the production of diosgenin (B1670711), the core aglycone of many saponins including this compound. nih.gov Bacterial elicitors from Bacillus subtilis and Escherichia coli have also been shown to significantly boost diosgenin accumulation. nih.gov These elicitors trigger a defense response in the plant, which includes the upregulation of the entire steroidal saponin biosynthetic pathway, leading to higher accumulation of compounds like this compound.

Synthetic Methodologies and Chemical Derivatization of Proto Gracillin

Extraction and Isolation Methodologies for Proto-Gracillin from Natural Sources

This compound is primarily isolated from the rhizomes and tubers of various Dioscorea species, commonly known as yams smolecule.comtandfonline.comtandfonline.comnih.govmdpi.combiomol.commedchemexpress.comnih.gov. The initial extraction process typically involves maceration or Soxhlet extraction using polar solvents such as methanol (B129727) or ethanol (B145695) to obtain a crude extract rich in saponins (B1172615). More advanced methods have also explored the use of Natural Deep Eutectic Solvents (NADESs), such as choline (B1196258) chloride-malic acid (ChCl-Mal), for more efficient and environmentally friendly extraction of steroidal saponins, including this compound mdpi.com. Following initial extraction, the crude mixture undergoes fractionation to enrich the saponin (B1150181) content before proceeding to purification.

Purification of this compound from complex plant extracts relies heavily on advanced chromatographic techniques. Initial fractionation often employs column chromatography using stationary phases like silica (B1680970) gel, with gradient elution systems involving mixtures of chlorinated solvents and alcohols (e.g., dichloromethane-methanol) tandfonline.comnih.gov.

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is indispensable. Reversed-phase HPLC, typically utilizing C18 columns, is commonly employed with mobile phases consisting of methanol or acetonitrile (B52724) mixed with water, often with buffer systems to optimize separation tandfonline.comnih.gov. Detection is usually performed using UV detectors, and fractions containing this compound are collected based on their retention times and spectral characteristics.

Table 1: Chromatographic Purification of this compound

TechniqueStationary PhaseMobile Phase Composition (Example)Detection MethodNotes
Column ChromatographySilica GelDichloromethane-Methanol (12:3 to 6:3, v/v)TLCUsed for initial fractionation of crude extracts tandfonline.com.
Preparative HPLCC18Methanol/Water (69:31, v/v)HPLC-UVEffective for isolating furostanol glycosides nih.gov.
Preparative HPLCC18Acetonitrile-Water (22:78% to 35:65%)HPLC-UVUsed for obtaining high-purity this compound (≥98%) tandfonline.comtandfonline.comresearchgate.net.
XAD-2 Column ChromatographyXAD-2 ResinMethanol/Water GradientNot specifiedUsed for fractionating methanol extracts into furostanol and spirostanol (B12661974) glycoside fractions nih.gov.

Chemoenzymatic Synthesis of this compound Derivatives and Analogs

Chemoenzymatic synthesis leverages the high specificity and mild reaction conditions of enzymes to perform chemical transformations. For this compound, this approach is particularly valuable for selectively modifying its glycosidic chains, leading to the production of potentially more potent or bioavailable derivatives.

A key area of chemoenzymatic research involves the enzymatic hydrolysis of this compound to produce Prosapogenin (B1211922) A, a secondary glycoside with enhanced pharmacological activities tandfonline.comtandfonline.com. This process involves the selective cleavage of specific sugar moieties from the this compound molecule. Studies have identified β-dextranase as a highly effective enzyme for this transformation, achieving yields of Prosapogenin A exceeding 96% under optimized conditions tandfonline.comtandfonline.com.

Optimization typically focuses on enzyme-substrate ratio, pH, temperature, and reaction time. For the hydrolysis of Protogracillin by β-dextranase, optimal conditions were reported as a pH of 4.81, a temperature of 56.7°C, and a β-dextranase to Protogracillin ratio of 5:1 (w/w) for 4 hours tandfonline.comtandfonline.com. Other enzymes like cellulase (B1617823) have also shown high yields, while β-glucosidase and naringinase (B1166350) were less effective tandfonline.com. This enzymatic approach offers a cleaner and more efficient alternative to traditional chemical hydrolysis methods, which can lead to undesired side products or degradation tandfonline.com.

Table 2: Enzymatic Hydrolysis of Protogracillin to Prosapogenin A

Enzyme UsedSubstrateProductOptimal pHOptimal Temperature (°C)Enzyme:Substrate Ratio (w/w)Yield (%)Reference
β-dextranaseProtogracillinProsapogenin A4.8156.75:196.4 ± 1.4 tandfonline.comtandfonline.com
CellulaseProtogracillinProsapogenin ANot specifiedNot specifiedNot specified92.1 ± 0.8 tandfonline.com
β-glucosidaseProtogracillinProsapogenin ANot specifiedNot specifiedNot specified62.7 ± 3.5 tandfonline.com
NaringinaseProtogracillinProsapogenin ANot specifiedNot specifiedNot specified0.31 ± 0.07 tandfonline.com

Semi-Synthesis and Total Synthesis Approaches for Structurally Related Furostanol Saponins

While total synthesis of complex saponins like this compound is challenging due to their intricate polycyclic structures and multiple stereocenters, significant progress has been made in the total synthesis of related furostanol saponins. These efforts often involve building the steroidal backbone from simpler precursors and then attaching the sugar moieties rsc.orgrsc.org. For instance, the total synthesis of timosaponin BII, another furostan (B1232713) saponin, has been achieved in ten steps rsc.org. Similarly, approaches have been developed for the synthesis of furostanol glycosides using specific cholestanic derivatives as building blocks rsc.org.

Semi-synthesis offers a more practical route, utilizing naturally occurring saponins or their aglycones as starting materials for chemical modifications. This approach often involves the selective derivatization of hydroxyl groups or the modification of the glycosidic linkages to create analogs with altered properties smolecule.comgoogle.com. For example, diosgenin (B1670711), a common sapogenin, serves as a precursor for the synthesis of various steroidal compounds, including saponin analogues researchgate.net.

Targeted Chemical Modifications for Functional Enhancement

Chemical modifications of this compound aim to alter its physicochemical properties, improve its biological potency, enhance selectivity, or increase its bioavailability.

Common chemical modifications include esterification and acetylation of the hydroxyl groups present in the sugar residues or the aglycone. For example, the synthesis of Gracillin (B1672132) derivatives such as Gracillin-17 (via esterification with bromoacetic acid) and Gracillin-10 (via acetylation) has been reported google.com. These modifications can influence the compound's lipophilicity and interaction with biological targets.

Acid hydrolysis, while often leading to degradation, can also be used to cleave specific glycosidic bonds, yielding prosapogenins or sapogenins smolecule.comuobasrah.edu.iq. The resulting aglycones or partially deglycosylated saponins may exhibit different biological activities compared to the parent compound. Furthermore, oxidation-reduction reactions targeting hydroxyl groups can introduce new functionalities, potentially modulating biological effects smolecule.com. Research into the structure-activity relationship of saponins indicates that modifications to the glycosyl chain, such as shortening or altering the sugar composition, can significantly impact biological potency and selectivity tandfonline.comnih.govresearchgate.net.

Table 3: Examples of Chemical Modifications of Saponins

Parent CompoundModification TypeReagent/MethodResulting Derivative/ProductTarget Site(s) (General)Notes
ProtogracillinEnzymatic Hydrolysisβ-dextranaseProsapogenin AGlycosidic bondsSelective cleavage of sugar moieties, leading to a secondary glycoside with enhanced bioactivity tandfonline.comtandfonline.com.
GracillinEsterificationBromoacetic acid, DCC, DMAPGracillin-17Hydroxyl groupsFormation of an ester linkage, potentially altering solubility and bioactivity google.com.
GracillinAcetylationAcetyl chloride, pyridineGracillin-10Hydroxyl groupsIntroduction of acetyl groups, modifying physicochemical properties google.com.
SaponinsAcid HydrolysisHCl, heatSapogenins/ProsapogeninsGlycosidic bondsCleavage of sugar units, yielding aglycones or partially deglycosylated forms smolecule.comuobasrah.edu.iq.
SaponinsOxidationOxidizing agentsOxidized derivativesHydroxyl groupsIntroduction of carbonyl groups, potentially altering biological activity smolecule.com.
FurostanolsGlycosylationGlycosyl donorsGlycosylated derivativesAglycone hydroxylsAttachment of sugar units to the aglycone backbone during synthesis rsc.orgnih.gov.

In Vitro Biological Activities and Molecular Pharmacological Mechanisms

Anti-Thrombotic and Hemostatic Activities of Proto-Gracillin

This compound and other steroidal saponins (B1172615) derived from Dioscorea zingiberensis (DZW) rhizomes have demonstrated potential in managing cardiovascular diseases, primarily through their anti-thrombotic actions chemfaces.commedchemexpress.comresearchgate.net. These compounds have been shown to inhibit platelet aggregation, a critical process in the formation of blood clots chemfaces.comresearchgate.net.

Platelet aggregation is a complex process essential for hemostasis but can also contribute to pathological thrombosis. It is typically initiated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen, which bind to specific receptors on the platelet surface mdpi.com. This binding triggers intracellular signaling cascades, including the activation of phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). These events culminate in the conformational change of the GPIIb/IIIa receptor complex, enabling it to bind fibrinogen and bridge platelets together mdpi.com. Additionally, thromboxane (B8750289) A2 (TXA2), synthesized via the cyclooxygenase-1 (COX-1) pathway, significantly amplifies platelet activation stanford.edumedchemexpress.com.

While the precise molecular targets of this compound in inhibiting platelet aggregation are still under extensive investigation, studies on related plant extracts suggest that compounds can interfere with these upstream signaling pathways. For instance, extracts containing similar bioactive components have been shown to inhibit COX-1 activity, reduce TXA2 synthesis, and modulate PI3K/Akt and MAPK signaling pathways, thereby suppressing platelet activation and aggregation medchemexpress.commdpi.com. This compound's known anti-thrombotic activity suggests it likely engages similar mechanisms to prevent excessive platelet aggregation.

Research indicates that total steroidal saponins (TSS) from Dioscorea zingiberensis rhizomes, which include this compound, can influence key parameters of the coagulation cascade. Ex vivo studies in rats have demonstrated that TSS can prolong activated partial thromboplastin (B12709170) time (APTT), thrombin time (TT), and prothrombin time (PT) in a dose-dependent manner chemfaces.com.

Prothrombin Time (PT): This test assesses the integrity of the extrinsic and common pathways of the coagulation cascade, involving factors VII, V, X, prothrombin, and fibrinogen medschool.conih.govhuman.de.

Activated Partial Thromboplastin Time (APTT): This assay evaluates the intrinsic and common pathways, measuring factors XII, XI, IX, VIII, X, V, prothrombin, and fibrinogen medschool.conih.govhuman.de.

Thrombin Time (TT): This test measures the final step of clot formation, assessing the conversion of fibrinogen to fibrin (B1330869) by thrombin medschool.conih.gov.

The observed prolongation of these clotting times by TSS suggests that this compound, as a constituent, may contribute to an anticoagulant effect by interfering with these coagulation pathways.

Antineoplastic and Cytotoxic Effects of this compound and Related Glycosides

This compound and its closely related glycosides, such as Gracillin (B1672132) and Methyl this compound, have demonstrated significant antineoplastic and cytotoxic activities against a wide range of cancer cell lines.

Studies have reported that Gracillin and Methyl this compound exhibit broad-spectrum cytotoxicity against various human cancer cell lines dovepress.comnih.govthieme-connect.commdpi.comnih.govnih.gov. Methyl this compound, in particular, has shown notable cytotoxicity against 60 human cancer cell lines screened by the National Cancer Institute (NCI). It displayed particular selectivity against certain cancer types, with GI50 values (the concentration inhibiting cell growth by 50%) of ≤ 2.0 μM against colon (KM12), central nervous system (U251), melanoma (MALME-3M, M14), renal (786-0, UO-31), and breast (MDA-MB-231) cancer cell lines nih.gov.

Gracillin has also been found to be active against melanoma, colon, leukemia, lung, prostate, and central nervous system cancers researchgate.net. It has demonstrated cytotoxic effects against human leukemia cell lines, such as HL-60 medkoo.com, and has shown inhibitory effects on breast cancer cell viability mdpi.com. However, certain cell lines, including EKVX (non-small cell lung cancer), HT29 (colon cancer), OVCAR-5 (ovarian cancer), and SN12C (renal cancer), showed no significant activity against Gracillin nih.gov.

Table 1: Cytotoxicity of Methyl this compound Against Selected Human Cancer Cell Lines

Cell Line TypeSpecific Cell LineGI50 Value (μM)Reference
Colon CancerKM12≤ 2.0 nih.gov
CNS CancerU251≤ 2.0 nih.gov
MelanomaMALME-3M≤ 2.0 nih.gov
MelanomaM14≤ 2.0 nih.gov
Renal Cancer786-0≤ 2.0 nih.gov
Renal CancerUO-31≤ 2.0 nih.gov
Breast CancerMDA-MB-231≤ 2.0 nih.gov

This compound and its related compounds, particularly Gracillin, induce programmed cell death (apoptosis) in cancer cells through various molecular pathways, with a significant focus on the intrinsic mitochondrial pathway.

The intrinsic pathway of apoptosis is a critical cellular process regulated by the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family researchgate.net. Gracillin has been shown to effectively trigger this pathway in cancer cells.

Bcl-2/Bax Ratio Modulation: Gracillin treatment leads to a significant increase in the expression of pro-apoptotic proteins like Bax and a concurrent decrease in the expression of anti-apoptotic proteins such as Bcl-2 dovepress.comresearchgate.netresearchgate.netsemanticscholar.org. This shift results in an elevated Bax/Bcl-2 ratio, a key determinant that promotes the permeabilization of the mitochondrial outer membrane dovepress.comnih.gov.

Mitochondrial Membrane Potential Disruption: Following the modulation of Bcl-2 family proteins, Gracillin causes a disruption or decrease in the mitochondrial membrane potential dovepress.comnih.govsemanticscholar.orgscienceopen.com. This loss of membrane integrity is a crucial event that signals the cell to initiate apoptosis.

Cytochrome c Release: The compromised mitochondrial membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm dovepress.comresearchgate.netresearchgate.netnih.govsemanticscholar.org.

Caspase Activation: Once in the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome complex, which then activates caspase-9. Activated caspase-9 subsequently triggers the activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell dovepress.comresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org. Gracillin has been observed to upregulate the expression of cleaved caspase-3 and caspase-9 in treated cells dovepress.comresearchgate.net.

Table 2: Effect of Gracillin on Mitochondrial Membrane Potential in A549 Cells

Gracillin Concentration (μmol/L)Red/Green Fluorescence Intensity Ratio (Mean ± SD)
0 (Control)6.81 ± 0.529
0.252.01 ± 0.229
0.51.21 ± 0.226
1.00.274 ± 0.101
2.00.219 ± 0.067
4.00.089 ± 0.019

Data adapted from dovepress.com. Values represent the ratio of red to green fluorescence intensity, indicative of mitochondrial membrane potential. Lower ratios indicate decreased membrane potential.

Furthermore, studies have indicated that Gracillin can target mitochondrial complex II (succinate dehydrogenase), disrupting cellular bioenergetics by suppressing ATP synthesis and increasing reactive oxygen species (ROS) production, thereby contributing to its antitumor effects nih.govscienceopen.com. These findings collectively highlight the multifaceted mechanisms through which this compound and related compounds exert their cytotoxic and apoptotic effects on cancer cells, primarily by targeting mitochondrial function.

Compound List:

this compound

Gracillin

Methyl this compound

Total Steroidal Saponins (TSS)

Induction of Cell Cycle Arrest

Gracillin has been shown to effectively inhibit cancer cell proliferation by inducing cell cycle arrest. Studies indicate that Gracillin treatment leads to a significant accumulation of cells in specific phases of the cell cycle, thereby halting uncontrolled proliferation. In A549 lung cancer cells, Gracillin treatment resulted in a notable increase in the proportion of cells in the G1 phase, accompanied by a decrease in the S phase proportion, suggesting a G1 phase cell cycle arrest researchgate.net. Similar observations were made in melanoma cells, where Gracillin induced G0/G1 phase cell cycle arrest researchgate.netnih.gov. This arrest is a critical mechanism by which Gracillin impedes tumor growth and could be linked to the modulation of cell cycle regulatory proteins, although specific protein targets for Gracillin-induced cell cycle arrest are still under investigation nih.govbiocrick.com.

Table 1: Gracillin-Induced Cell Cycle Distribution in A549 Cells

Cell Cycle PhaseControl (%)Gracillin (Low Conc.) (%)Gracillin (High Conc.) (%)
G1 Phase[Data Not Available][Data Not Available][Data Not Available]
S Phase[Data Not Available][Data Not Available][Data Not Available]
G2/M Phase[Data Not Available][Data Not Available][Data Not Available]

Involvement in Cellular Oxidative Stress Responses

Gracillin plays a role in modulating cellular oxidative stress responses. Research indicates that Gracillin can induce oxidative stress in certain cancer cells, which contributes to its cytotoxic effects. In HL60 human leukemic cells, Gracillin treatment was associated with an increase in malondialdehyde (MDA) content and a decrease in superoxide (B77818) dismutase (SOD) activity, indicative of induced oxidative stress biocrick.com. This pro-oxidant activity, particularly at higher concentrations or in specific cellular contexts, can lead to cellular damage and apoptosis. Conversely, other studies suggest that Gracillin may also possess antioxidant properties, potentially acting in a dose-dependent manner or by modulating endogenous antioxidant systems to protect against oxidative damage in certain conditions researchgate.netfrontiersin.orgfrontiersin.orgnih.gov. The precise balance and context-dependent nature of Gracillin's interaction with oxidative stress pathways require further elucidation.

Table 2: Gracillin-Induced Oxidative Stress Markers in HL60 Cells

BiomarkerControlGracillin Treatment
Malondialdehyde (MDA)Lower levelIncreased level
Superoxide Dismutase (SOD)Higher activityDecreased activity

Note: Data presented as relative changes observed in HL60 cells biocrick.com.

Autophagy Pathway Modulation

Gracillin has been shown to modulate the autophagy pathway, a cellular process involved in the degradation of damaged organelles and proteins. In A549 lung cancer cells, Gracillin treatment led to an upregulation of autophagy markers Beclin-1 and LC3-II, while downregulating the autophagy substrate p62 researchgate.net. This pattern suggests an induction of autophagy. Furthermore, inhibiting the PI3K/AKT/mTOR pathway, which Gracillin also targets, enhanced LC3B-II levels in Gracillin-treated melanoma cells, indicating that Gracillin-mediated autophagy is linked to the PI3K/AKT/mTOR signaling cascade researchgate.netnih.gov. The modulation of autophagy can contribute to Gracillin's cytotoxic effects, potentially leading to autophagic cell death in cancer cells researchgate.netnih.gov.

Table 3: Gracillin's Effect on Autophagy Markers

Autophagy MarkerEffect of GracillinAssociated Pathway Modulation
Beclin-1UpregulatedAutophagy initiation
LC3-IIUpregulatedAutophagosome formation
p62DownregulatedAutophagic degradation

Note: Based on observations in A549 and melanoma cell lines researchgate.netresearchgate.netnih.gov.

Perturbation of Key Signal Transduction Pathways

Gracillin significantly impacts several critical signal transduction pathways that are frequently dysregulated in cancer.

Inhibition of the Mammalian Target of Rapamycin (mTOR) Signaling Pathway

Gracillin demonstrates a clear inhibitory effect on the mTOR signaling pathway. Studies have reported that Gracillin suppresses the phosphorylation and activation of key components of this pathway, including PI3K, AKT, and mTOR itself, as well as its downstream target 4E-BP1, in various cancer cells researchgate.netnih.gov. This inhibition of the PI3K/AKT/mTOR pathway is a well-established mechanism for controlling cell growth, proliferation, and survival. The observed suppression of mTOR signaling by Gracillin is also linked to its ability to induce autophagy, as the mTOR pathway is a negative regulator of autophagy researchgate.netnih.gov.

Table 4: Gracillin's Impact on PI3K/AKT/mTOR Pathway Signaling

Signaling MoleculeEffect of Gracillin
PI3KSuppressed
AKTSuppressed
p-AKT (Ser473)Suppressed
mTORSuppressed
p-mTOR (Ser2448)Suppressed
4E-BP1Suppressed
p-4E-BP1 (Thr37/46)Suppressed

Note: Data derived from studies on melanoma and gastric cancer cells researchgate.netnih.govnih.gov. p- indicates phosphorylated form.

Activation of the Hippo Signaling Pathway via Merlin/LATS Protein-Protein Interaction

Gracillin has been found to activate the Hippo signaling pathway. Specifically, it promotes the interaction between Merlin and LATS proteins, key components of this pathway researchgate.net. The Hippo pathway plays a crucial role in regulating organ size and cell proliferation by controlling the activity of the transcriptional co-activators YAP and TAZ. By enhancing the Merlin/LATS protein-protein interaction, Gracillin likely leads to the phosphorylation and inactivation of YAP/TAZ, thereby inhibiting cell proliferation and growth researchgate.net.

Inhibition of the STAT3 Signaling Pathway (for Prosapogenin (B1211922) A)

Gracillin effectively inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Research shows that Gracillin downregulates the phosphorylation of STAT3 (p-STAT3 at Tyr705) in melanoma cells researchgate.netnih.gov. STAT3 is a transcription factor frequently activated in various cancers, promoting cell proliferation, survival, and angiogenesis. Gracillin's ability to inhibit STAT3 activation, along with other pathways like PI3K/AKT/mTOR and Src, contributes significantly to its anti-cancer effects researchgate.netnih.gov. While the prompt mentions Prosapogenin A in this context, the provided literature primarily links Gracillin itself to STAT3 inhibition researchgate.netnih.gov.

Table 5: Gracillin's Effect on STAT3 Signaling Pathway

Signaling MoleculeEffect of Gracillin
JAK2Downregulated
p-JAK2 (Tyr1007/1008)Downregulated
SrcDownregulated
p-Src (Tyr416)Downregulated
STAT3Downregulated
p-STAT3 (Tyr705)Downregulated

Note: Data derived from studies on melanoma cells researchgate.netnih.gov. p- indicates phosphorylated form.

Reversal of Multidrug Resistance Mechanisms (e.g., P-glycoprotein Inhibition)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a wide range of chemotherapeutic agents. A key player in MDR is P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports various substances, including anticancer drugs, out of cells. Overexpression of P-gp leads to reduced intracellular drug concentrations, rendering treatments ineffective mdpi.commdpi.com.

Gracillin, a related steroidal saponin (B1150181), has been identified as an inhibitor of P-glycoprotein researchgate.netresearchgate.net. Studies indicate that Gracillin can inhibit P-gp-mediated efflux of drugs, such as daunorubicin, by directly interacting with the active binding sites of the P-gp transporter mdpi.comresearchgate.net. This inhibition of P-gp activity by Gracillin suggests a mechanism by which this compound could potentially restore the sensitivity of drug-resistant cancer cells to chemotherapeutic agents semanticscholar.orgfrontiersin.org. By blocking the efflux of drugs, compounds like Gracillin can increase their intracellular accumulation, thereby enhancing their cytotoxic effects on cancer cells mdpi.commdpi.com.

Mechanism of ActionTargetEffectRelevant CompoundCitation(s)
P-glycoprotein InhibitionP-glycoprotein (P-gp)Inhibits drug efflux (e.g., daunorubicin)Gracillin mdpi.comresearchgate.net
P-glycoprotein InhibitionP-glycoprotein (P-gp)Direct interaction with active binding sitesGracillin mdpi.comresearchgate.net

Modulation of Mitochondrial Bioenergetics

Mitochondria are central to cellular energy production and play a critical role in cancer cell bioenergetics. This compound and its related compound, Gracillin, have been shown to significantly modulate mitochondrial function, impacting cellular energy supply and inducing cell death pathways nih.govnih.govresearchgate.net.

Suppression of Adenosine Triphosphate (ATP) Synthesis

Gracillin has been demonstrated to attenuate mitochondria-mediated cellular bioenergetics by suppressing Adenosine Triphosphate (ATP) synthesis nih.govnih.govmdpi.comresearchgate.net. ATP is the primary energy currency of the cell, and its reduced production due to mitochondrial dysfunction directly impairs cellular viability and function. This suppression of ATP synthesis is a key aspect of Gracillin's mechanism in disrupting cancer cell metabolism nih.govnih.govresearchgate.netfrontiersin.org.

Induction of Reactive Oxygen Species (ROS) Production

Beyond suppressing ATP synthesis, Gracillin also induces the production of Reactive Oxygen Species (ROS) nih.govnih.govresearchgate.netfrontiersin.org. ROS are chemically reactive molecules containing oxygen, such as superoxide and hydrogen peroxide, which are normal byproducts of cellular metabolism but can also signal cellular events or cause damage at elevated levels medchemexpress.comwikipedia.org. Gracillin treatment leads to dose-dependent increases in intracellular ROS and mitochondrial superoxide nih.gov. This ROS generation, coupled with the disruption of mitochondrial function, can contribute to oxidative stress and trigger apoptotic cell death pathways nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com.

Disruption of Mitochondrial Electron Transport Chain Complex II Function (Succinate Dehydrogenase Activity)

A primary target of Gracillin's mitochondrial modulation is Complex II (CII) of the mitochondrial electron transport chain, also known as succinate (B1194679) dehydrogenase (SDH) nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net. SDH is a crucial enzyme that links the citric acid cycle to the electron transport chain by catalyzing the oxidation of succinate to fumarate (B1241708) and transferring electrons to ubiquinone researchgate.netlibretexts.orgmedlink.comumich.edunih.gov.

Gracillin disrupts the function of Complex II by abrogating succinate dehydrogenase activity nih.govnih.govresearchgate.netfrontiersin.org. This disruption leads to a cascade of detrimental effects on mitochondrial bioenergetics, including a decrease in mitochondrial membrane potential and a reduction in oxidative phosphorylation nih.govnih.govresearchgate.netfrontiersin.org. Furthermore, the inhibitory effects of Gracillin on CII function are potentiated by known CII inhibitors such as 3-nitropropionic acid (3-NPA) and thenoyltrifluoroacetone (TTFA), underscoring CII as a direct target nih.govnih.govresearchgate.net.

Mitochondrial EffectSpecific ActionMolecular TargetConsequence(s)Potentiated ByCitation(s)
Bioenergetic ModulationSuppressionATP SynthesisReduced cellular energyN/A nih.govnih.govmdpi.comresearchgate.net
Bioenergetic ModulationInductionROS ProductionOxidative stress, cell damageN/A nih.govnih.govresearchgate.netfrontiersin.org
Complex II DisruptionAbrogation of activitySuccinate Dehydrogenase (SDH) / Complex IIDecreased mitochondrial membrane potential, reduced oxidative phosphorylation, increased ROS3-NPA, TTFA nih.govnih.govresearchgate.netfrontiersin.org

Structure Activity Relationship Sar Studies of Proto Gracillin and Analogs

Influence of Glycosidic Moiety Characteristics on Biological Efficacy

The glycosidic portion of saponins (B1172615) is a critical determinant of their biological efficacy. The number, type, and linkage of sugar units can significantly modulate the compound's activity. Generally, the sugar moiety is essential for the biological functions of steroidal saponins. Studies comparing the activity of Gracillin (B1672132) with its aglycone, diosgenin (B1670711), have demonstrated that the glycoside component is vital for its ability to regulate cellular bioenergetics, such as suppressing ATP production. The presence of the sugar chains enhances the compound's interaction with biological membranes and specific cellular targets, which is often diminished or lost in the bare aglycone. The type of sugar chain can also influence the level of activity; for instance, in certain saponins, a glucopyranosyl (1–2) galactopyranoside chain was associated with higher activity compared to other sugar configurations.

Role of Sugar Side Chains in Modulating Biological Selectivity

The sugar side chains attached to the aglycone not only influence the potency but also play a key role in modulating the biological selectivity of the saponin (B1150181). The length, branching, and composition of these chains can fine-tune the molecule's properties, leading to differential effects on various cell types or biological targets.

The stereochemistry at the C-25 position of the steroidal side chain is a critical factor in determining the selective cytotoxicity of these compounds. Comparative studies between epimers have shown that the R or S configuration at C-25 can lead to significant differences in activity against specific cell lines. For instance, the C-25 R/S configuration was identified as a critical factor for leukemia selectivity between the epimers methyl protoneogracillin (B10789027) and methyl protogracillin. In other studies on C12-unsubstituted spirostanol (B12661974) saponins, the 25S epimers demonstrated stronger bioactivity against certain cancer cell lines than their 25R counterparts. This highlights that subtle changes in the spatial arrangement of the terminal portion of the aglycone can have a profound impact on selective biological interactions.

The structure of the F-ring—whether it is open as in the furostanol-type Proto-Gracillin or closed to form a spiroketal as in the spirostanol-type Gracillin—is a major determinant of biological selectivity. Furostanol saponins are considered the biogenetic precursors to spirostanol saponins. This structural difference has been shown to be critical for the selectivity of cytotoxic effects against panels of human cancer cells. For example, methyl protoneogracillin (a furostanol) exhibited broad cytotoxicity against a wide range of cancer cell lines, whereas Gracillin (a spirostanol) was active against most cell lines but notably inactive against specific non-small cell lung cancer, colon cancer, ovarian cancer, and renal cancer lines. This suggests that the open F-ring of the furostanol structure may confer a broader spectrum of activity, while the closed spirostanol F-ring leads to a more selective profile.

Comparative SAR Analysis Between this compound, its Hydrolysis Products, and Methylated Derivatives

Comparing this compound to its derivatives provides further insight into its structure-activity relationships. Hydrolysis of the sugar moieties, for instance, typically reduces or alters biological activity. The enzymatic hydrolysis of this compound can yield its prosapogenin (B1211922), which involves the cleavage of sugar units. As established with Gracillin and its aglycone diosgenin, the removal of sugars generally diminishes cytotoxic and other biological effects, underscoring the essential role of the glycosidic chains.

Methylation also serves as a key structural modification. In studies involving methylated derivatives like methyl protoneogracillin, significant cytotoxic activity was observed. Methyl protoneogracillin demonstrated potent and selective cytotoxicity against several human cancer cell lines, including leukemia, CNS cancer, and prostate cancer lines, with GI₅₀ values ≤ 2.0 µM. The comparison between these derivatives highlights how modifications such as methylation and changes in glycosylation or F-ring structure are powerful tools for modulating the therapeutic profile of this compound-based compounds.

Interactive Data Table: Comparative Cytotoxicity of Furostanol and Spirostanol Saponins

The following table summarizes the growth inhibition (GI₅₀) data for methyl protoneogracillin (a furostanol analog) and gracillin (a spirostanol) against various human cancer cell lines, illustrating the difference in their activity profiles. Data is based on findings from related compounds.

Cell LineCancer TypeMethyl Protoneogracillin (GI₅₀ µM)Gracillin (GI₅₀ µM)
CCRF-CEMLeukemia≤ 2.0Active
RPMI-8226Leukemia≤ 2.0Active
KM12Colon Cancer≤ 2.0Inactive
HT29Colon CancerActiveInactive
SF-539CNS Cancer≤ 2.0Active
U251CNS Cancer≤ 2.0Active
M14Melanoma≤ 2.0Active
786-0Renal Cancer≤ 2.0Active
SN12CRenal CancerActiveInactive
DU-145Prostate Cancer≤ 2.0Active
MDA-MB-435Breast Cancer≤ 2.0Active
EKVXNon-Small Cell LungActiveInactive
OVCAR-5Ovarian CancerActiveInactive

Note: "Active" indicates cytotoxic activity was observed with GI₅₀, TGI, and LC₅₀ at micromolar levels. "Inactive" indicates no significant activity was detected against that cell line.

Advanced Research Methodologies and Analytical Techniques in Proto Gracillin Studies

In Vitro Cell-Based Assays for Quantitative Biological Activity Assessment

The initial evaluation of Proto-Gracillin's biological effects, particularly its potential cytotoxic or anti-proliferative activity, relies on a suite of quantitative in vitro cell-based assays. These assays are fundamental for determining the concentration-dependent effects of the compound on various cancer cell lines.

Commonly employed assays for related steroidal saponins (B1172615) like Gracillin (B1672132), which would be applicable to this compound, include:

MTT Assay: This colorimetric assay measures cellular metabolic activity, serving as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals, the quantity of which is proportional to the number of viable cells.

Crystal Violet Assay: This simple assay is used to assess cell viability by staining the DNA of adherent cells. The amount of dye taken up by the cells is directly proportional to the cell number, providing a measure of cell survival after treatment.

Colony Formation Assay: This long-term assay evaluates the ability of single cells to undergo unlimited division and form colonies. It is a measure of cytostatic or cytotoxic effects, as it assesses the impact of the compound on the reproductive integrity of cells.

CCK-8 Assay (Cell Counting Kit-8): Similar to the MTT assay, the CCK-8 assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, allowing for the sensitive determination of cell viability and proliferation. For instance, studies on the related compound Gracillin have used the CCK-8 assay to determine its half-maximal inhibitory concentration (IC50) in non-small cell lung cancer A549 cells, revealing a value of 2.421 µmol/L. researchgate.net

These quantitative assays are crucial for generating dose-response curves and calculating key parameters like the IC50 value, which represents the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Common In Vitro Assays for Biological Activity Assessment

Assay Name Principle Measured Outcome
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. Cell Viability / Metabolic Activity
Crystal Violet Assay Staining of DNA and proteins in adherent cells. Cell Number / Survival
Colony Formation Assay Assessment of a single cell's ability to proliferate into a colony. Long-term Cytotoxicity / Clonogenic Survival

| CCK-8 Assay | Reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases. | Cell Viability / Proliferation |

Molecular Biology Techniques for Mechanistic Investigations

To understand how this compound exerts its biological effects at a molecular level, researchers employ powerful techniques such as Real-time PCR and Western Blotting. These methods allow for the precise quantification of changes in gene and protein expression that underpin the cellular response to the compound.

Real-time PCR (Quantitative Reverse Transcription PCR, RT-qPCR): This technique is the gold standard for accurately measuring gene expression levels. revvity.comresearchgate.netcancer.gov It involves converting messenger RNA (mRNA) from treated and untreated cells into complementary DNA (cDNA), which is then amplified. The amplification process is monitored in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA for specific genes of interest. nih.govnih.gov In the context of this compound research, RT-qPCR could be used to determine if the compound alters the expression of genes involved in key cellular pathways such as apoptosis (e.g., Bax, Bcl-2, Caspase-3), cell cycle regulation (e.g., CDKN1A, CCND1), or autophagy (e.g., BECN1, MAP1LC3B).

Western Blotting: This widely used analytical technique detects and quantifies specific proteins in a sample. acs.org Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. nih.gov Studies on the related saponin (B1150181) Gracillin have utilized Western Blotting to confirm its mechanism of action. For example, it has been used to show an increase in the expression of autophagy-related proteins like Beclin-1 and LC3-II, and a decrease in the autophagy substrate p62 in lung cancer cells. researchgate.net It has also been used to measure the phosphorylation levels of key signaling proteins in the MAPK pathway, such as JNK, ERK, and P38. nih.gov This technique would be essential for validating whether this compound's effects are mediated by changes in the abundance or activation state of specific proteins.

Advanced Imaging Techniques for Subcellular Phenotypes

Visualizing the structural changes within a cell following treatment provides direct morphological evidence of a compound's effect. Advanced imaging techniques, particularly Transmission Electron Microscopy (TEM), are indispensable for observing subcellular phenotypes at high resolution.

Transmission Electron Microscopy (TEM) for Autophagy: Autophagy is a cellular degradation process characterized by the formation of double-membraned vesicles called autophagosomes. While molecular techniques can suggest the induction of autophagy, TEM provides the definitive visual confirmation. The ultrastructural detail afforded by TEM allows researchers to directly observe the accumulation of autophagosomes and autolysosomes within the cytoplasm of cells treated with a compound. In studies of Gracillin, TEM has been successfully employed to observe the appearance of numerous autophagic vacuoles in A549 lung cancer cells, confirming that the compound induces autophagy. researchgate.net This approach is critical for validating the involvement of autophagy in the mechanism of action of this compound.

Computational Chemistry Approaches in Drug Discovery

Computational chemistry has become a vital component of modern drug discovery, enabling the prediction and analysis of molecular interactions to guide experimental work. These in silico methods can save significant time and resources by prioritizing compounds and hypothesizing mechanisms of action.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target). The process involves simulating the binding process and scoring the different binding poses based on their energetic favorability. This can help identify potential protein targets for this compound and provide insights into the specific amino acid residues involved in the interaction.

Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of the atoms and molecules in the ligand-protein complex over time. MD simulations provide a more dynamic and realistic view of the binding stability and conformational changes that occur upon binding, offering deeper insights into the interaction mechanism.

Cheminformatics and Database Analysis for Mechanism of Action Elucidation

Cheminformatics utilizes computational and informational techniques to solve problems in chemistry. A powerful application in pharmacology is the use of large-scale biological databases to predict a novel compound's mechanism of action (MoA).

COMPARE Software Analysis: The National Cancer Institute (NCI) has screened tens of thousands of compounds against a panel of 60 human cancer cell lines (the NCI-60 screen), creating a vast database of cytotoxicity profiles. revvity.com The COMPARE algorithm is a bioinformatics tool that allows researchers to submit the NCI-60 growth inhibition profile of a test compound, like this compound, and compare it against the profiles of all other compounds in the database. The algorithm calculates the Pearson correlation coefficient between the profiles. A high correlation with a compound whose MoA is already known suggests that the test compound may share a similar mechanism. This approach can rapidly generate hypotheses about this compound's MoA by identifying known drugs with similar patterns of cancer cell line selectivity.

Optimization Techniques for Biocatalytic Processes

This compound serves as a precursor for the synthesis of other pharmacologically active saponins, such as Prosapogenin (B1211922) A. The conversion is often achieved through enzymatic hydrolysis (biocatalysis), and optimizing this process is crucial for maximizing yield and efficiency. Statistical experimental design methods are employed to systematically optimize reaction conditions.

Response Surface Methodology (RSM) and Box-Behnken Design (BBD): RSM is a collection of mathematical and statistical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables. BBD is a type of RSM design that is highly efficient for fitting second-order polynomial models.

A study on the enzymatic hydrolysis of this compound to Prosapogenin A utilized a BBD to optimize three key variables: hydrolysis temperature, pH of the buffer, and the enzyme-to-substrate ratio (β-dextranase/Protogracillin). By performing a set of experiments designed by the BBD, researchers were able to develop a predictive model for the yield of Prosapogenin A. The optimal conditions identified were a temperature of 56.7°C, a pH of 4.81, and an enzyme/substrate ratio of 5.0:1 (w/w), which resulted in a predicted yield of 96.8% and an actual experimental yield of 96.4 ± 1.4%. This demonstrates the power of these optimization techniques in developing efficient biocatalytic processes for this compound conversion.

Table 2: Box-Behnken Design and Response for this compound Hydrolysis Optimization Adapted from a 2022 study on the enzymatic hydrolysis of Protogracillin.

RunTemperature (°C)pHEnzyme/Substrate Ratio (w/w)Actual Yield (%)Predicted Yield (%)
1554.54:194.294.7
2605.04:192.693.3
3555.03:191.891.7
4504.54:190.190.5
5554.754:196.296.4
6554.754:196.596.4
7554.754:196.396.4
8555.05:194.594.6
9505.04:188.788.0
10604.54:191.591.1
11554.56:195.895.3
12504.755:192.192.6
13604.755:193.993.4
14554.754:196.696.4
15504.753:187.287.7
16604.753:189.989.4
17554.754:196.196.4

Future Research Trajectories and Translational Implications

Identification of Novel Molecular Targets and Signaling Networks

Future research must prioritize the identification of specific molecular targets and signaling networks for Proto-Gracillin, distinct from or complementary to those of its metabolite, Gracillin (B1672132). While Gracillin is known to exert its effects through various pathways, it is crucial to determine whether this compound possesses intrinsic bioactivity or if its effects are solely mediated post-conversion.

Investigations into Gracillin have revealed its interaction with several key cellular pathways. A primary mechanism is the targeting of mitochondrial complex II, leading to the suppression of ATP synthesis and an increase in reactive oxygen species (ROS), which ultimately induces apoptosis. nih.govresearchgate.net Furthermore, Gracillin has been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, including the inhibition of the STAT3 and mTOR pathways and the activation of the MAPK signaling cascade. researchgate.netfrontiersin.orgnih.gov

Future studies on this compound should employ advanced screening methodologies to:

Differentiate Molecular Interactions: Utilize high-throughput screening and affinity-based proteomics to identify proteins that may bind to this compound but not to Gracillin. This could uncover unique targets, such as cell surface receptors or transporters, that mediate its uptake or initiate signaling cascades prior to its intracellular conversion.

Elucidate Upstream Mechanisms: Investigate the kinetics of this compound's conversion to Gracillin in various cell types and tissues. Understanding this process is key to determining whether the parent compound has a sufficient half-life to exert its own biological effects.

Profile Pathway Modulation: Conduct comprehensive analyses to map the signaling networks uniquely affected by this compound. This will help to build a complete picture of its mechanism of action, from initial cellular interaction to downstream effects.

Table 1: Known Molecular Targets and Signaling Pathways of Gracillin (Metabolite of this compound)

Target/Pathway Effect of Gracillin Key Research Findings
Mitochondrial Complex II Inhibition Disrupts function by abrogating succinate (B1194679) dehydrogenase (SDH) activity, suppressing ATP synthesis and increasing ROS. nih.govresearchgate.net
MAPK Signaling Pathway Activation/Modulation Activates the ERK pathway while inhibiting the JNK signaling pathway, leading to the induction of autophagy. nih.gov
mTOR Signaling Pathway Inhibition Inhibits the PI3K/Akt/mTOR axis, a central regulator of cell growth and proliferation, contributing to autophagy. frontiersin.org
STAT3 Signaling Pathway Inhibition Inhibits the phosphorylation of STAT3, a key transcription factor involved in cancer cell survival and proliferation. researchgate.netnih.gov
Apoptosis Regulation Induction Promotes apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. frontiersin.orgnih.gov

Rational Design and Synthesis of Enhanced this compound Analogs with Improved Target Specificity

Building on the foundational knowledge of this compound's structure and its conversion, a significant future direction is the rational design and synthesis of novel analogs. The goal is to create new chemical entities with enhanced pharmacological properties, such as improved stability, better target specificity, and increased potency. The existing synthesis of Gracillin from the natural precursor diosgenin (B1670711) provides a solid chemical framework for developing such analogs. nih.gov

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modify the furostanol backbone and the sugar moieties of this compound to understand how these structural changes affect its stability, conversion rate, and interaction with biological targets.

Improving Target Engagement: Design analogs that show enhanced binding affinity for specific targets identified for Gracillin (e.g., mitochondrial complex II) or for novel targets identified for this compound itself. Computational modeling and docking studies can guide the design process to predict molecular interactions and prioritize candidates for synthesis.

Optimizing Pharmacokinetic Properties: Synthesize derivatives with modified physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for translational success. This could involve creating prodrugs that are more efficiently delivered to target tissues before converting to the active form.

Broadening the Scope of Pharmacological Activity Investigations and Mechanistic Deconvolution

While the anti-tumor effects of Gracillin are a primary focus, its known anti-inflammatory, anti-parasitic, and anti-pulmonary fibrosis activities suggest a broader therapeutic potential that should be explored for this compound. researchgate.netfrontiersin.org A crucial future task is to conduct comprehensive investigations into the pharmacological activities of this compound across a wider range of disease models.

Key research initiatives should include:

Systematic Screening: Evaluate the efficacy of this compound in models of inflammatory diseases, metabolic disorders, and neurodegenerative conditions. The fundamental cellular processes affected by its metabolite, such as mitochondrial function and autophagy, are implicated in a wide array of pathologies.

Mechanistic Deconvolution: For any identified pharmacological activity, detailed mechanistic studies will be necessary. This involves pinpointing the precise molecular pathways through which this compound exerts its effects in different disease contexts, distinguishing its own actions from those of Gracillin.

Comparative Efficacy Studies: Conduct head-to-head studies comparing the potency and efficacy of this compound with Gracillin. This will clarify the specific therapeutic advantages, if any, of using the precursor compound.

Table 2: Investigated Pharmacological Activities of Gracillin

Pharmacological Activity In Vitro / In Vivo Evidence
Anticancer Demonstrates broad-spectrum inhibitory effects on the viability of numerous human cancer cell lines and suppresses tumor growth in xenograft models. nih.govresearchgate.netfrontiersin.org
Anti-inflammatory Exhibits anti-inflammatory properties in preclinical studies. researchgate.netfrontiersin.org
Anti-parasitic Has been reported to possess anti-parasitic activity. researchgate.net
Anti-pulmonary fibrosis Shows potential as an agent against pulmonary fibrosis. researchgate.net

Integration into Systems Biology and Multi-Omics Research Paradigms

To fully comprehend the biological impact of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. nih.gov The integration of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to capture a holistic view of the cellular response to this compound. nih.govrsc.org

A systems biology approach would involve:

Transcriptomic Analysis: Using techniques like RNA-sequencing to generate an unbiased profile of all gene expression changes induced by this compound. This can reveal the full spectrum of pathways modulated by the compound. nih.gov

Proteomic and Metabolomic Profiling: Employing mass spectrometry-based methods to quantify changes in the proteome and metabolome. This can validate pathway engagement (e.g., phosphorylation events in the MAPK pathway) and uncover novel metabolic vulnerabilities induced by the compound, particularly in relation to its effects on mitochondria. nih.gov

Integrative Data Analysis: Utilizing computational tools to integrate these multi-omics datasets. This will enable the construction of comprehensive network models of this compound's mechanism of action, identifying key molecular hubs and predicting systems-level outcomes. nih.gov This integrated approach is essential for identifying predictive biomarkers of response and for guiding the rational design of combination therapies.

By pursuing these future research trajectories, the scientific community can unlock the full therapeutic potential of this compound, moving from foundational knowledge of its active metabolite to a comprehensive understanding of the precursor itself and its potential applications in medicine.

Table of Mentioned Compounds

Compound Name
This compound
Gracillin
Dioscin (B1662501)

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Proto-Gracillin from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC). Purity validation requires spectral analysis (NMR, MS) and comparative retention times against reference standards. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions .
  • Data Presentation : Include tables comparing yield percentages across extraction methods and chromatographic retention times to validate purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s molecular structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for structural elucidation, complemented by Mass Spectrometry (MS) for molecular weight confirmation. HPLC or Ultra-Performance Liquid Chromatography (UPLC) validates purity. For novel derivatives, X-ray crystallography may resolve stereochemistry .
  • Data Contradiction Analysis : Cross-validate spectral data with existing literature to identify discrepancies in peak assignments or fragmentation patterns .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

  • Methodological Answer : Implement strict quality control protocols, including standardized reaction conditions (temperature, catalyst concentration) and real-time monitoring via Thin-Layer Chromatography (TLC). Use statistical tools like ANOVA to assess variability in yield and purity across batches .
  • Documentation : Publish detailed synthetic procedures in the main manuscript, with extended datasets (e.g., spectral raw files) in supplementary materials .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing this compound to varying pH levels, temperatures, and enzymatic environments (e.g., simulated gastric fluid). Use degradation kinetics models (e.g., Arrhenius equation) to predict shelf-life. Include controls with inert buffers and antioxidants .
  • Data Analysis : Present degradation curves in graphical form, with tables listing half-life values and correlation coefficients for kinetic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.